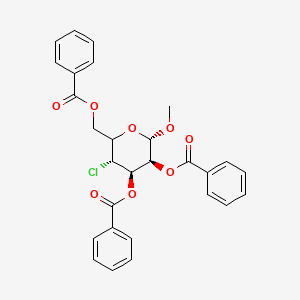
Methyl 4-Chloro-4-deoxy-alpha-D-glucopyranoside Tribenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-Chloro-4-deoxy-alpha-D-glucopyranoside Tribenzoate is a complex organic compound with the molecular formula C28H25ClO8 and a molecular weight of 524.95 g/mol. This compound is primarily used in scientific research, particularly in the study of glycogen phosphorylase, an enzyme involved in glycogen metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases and organic solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The process involves the use of catalysts to increase the yield and purity of the final product. Quality control measures are implemented to ensure that the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Chloro-4-deoxy-alpha-D-glucopyranoside Tribenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Methyl 4-Chloro-4-deoxy-alpha-D-glucopyranoside Tribenzoate is extensively used in scientific research due to its role as an inhibitor of glycogen phosphorylase This makes it valuable in studies related to glycogen metabolism, diabetes, and other metabolic disorders
Mechanism of Action
The compound exerts its effects by inhibiting the activity of glycogen phosphorylase, an enzyme that breaks down glycogen into glucose-1-phosphate. By inhibiting this enzyme, the compound helps regulate blood sugar levels and can be used to study metabolic pathways involved in glycogen storage diseases.
Molecular Targets and Pathways: The primary molecular target of Methyl 4-Chloro-4-deoxy-alpha-D-glucopyranoside Tribenzoate is glycogen phosphorylase. The inhibition of this enzyme affects the glycogenolysis pathway, leading to the accumulation of glycogen in cells.
Comparison with Similar Compounds
Methyl alpha-D-glucopyranoside
Methyl beta-D-glucopyranoside
Methyl 4-deoxy-alpha-D-glucopyranoside
Properties
Molecular Formula |
C28H25ClO8 |
|---|---|
Molecular Weight |
524.9 g/mol |
IUPAC Name |
[(3R,4R,5S,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C28H25ClO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3/t21?,22-,23+,24+,28+/m1/s1 |
InChI Key |
UEIVKNTXZOYDEL-DFAAVORFSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H](C(O1)COC(=O)C2=CC=CC=C2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















